molecular formula C13H17N3S B15279948 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine

4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine

Cat. No.: B15279948
M. Wt: 247.36 g/mol
InChI Key: VALLIMYRSACVAS-UHFFFAOYSA-N
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Description

4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

The synthesis of 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and mild oxidizing or reducing agents for selective transformations. Major products formed from these reactions include functionalized derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation of target proteins and thereby modulating cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine include other heterocyclic compounds with thiophene and pyrazole rings, such as:

The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and piperidine rings, which may confer distinct biological activities and make it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

4-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)piperidine

InChI

InChI=1S/C13H17N3S/c1-10-9-12(13-3-2-8-17-13)15-16(10)11-4-6-14-7-5-11/h2-3,8-9,11,14H,4-7H2,1H3

InChI Key

VALLIMYRSACVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCNCC2)C3=CC=CS3

Origin of Product

United States

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